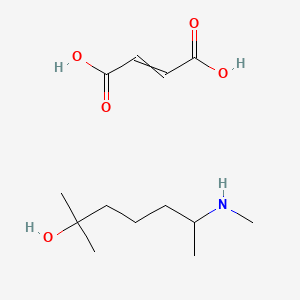

Aranthol maleate

Description

Properties

Molecular Formula |

C13H25NO5 |

|---|---|

Molecular Weight |

275.34 g/mol |

IUPAC Name |

but-2-enedioic acid;2-methyl-6-(methylamino)heptan-2-ol |

InChI |

InChI=1S/C9H21NO.C4H4O4/c1-8(10-4)6-5-7-9(2,3)11;5-3(6)1-2-4(7)8/h8,10-11H,5-7H2,1-4H3;1-2H,(H,5,6)(H,7,8) |

InChI Key |

XTZJTFFTVSJURX-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCC(C)(C)O)NC.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of Aranthol maleate follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified and stored at 4°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Aranthol maleate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .

Scientific Research Applications

Aranthol maleate is widely used in scientific research, particularly in the field of proteomics. It serves as a biochemical tool for studying protein interactions and functions. Additionally, it has applications in:

Chemistry: Used as a reagent in various chemical reactions and synthesis.

Biology: Employed in the study of biological processes and pathways.

Medicine: Investigated for potential therapeutic applications, although not currently used for diagnostic or therapeutic purposes.

Industry: Utilized in the production of specialized chemicals and materials

Mechanism of Action

The mechanism of action of Aranthol maleate involves its interaction with specific molecular targets. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular pathways involved are still under investigation, but it is known to influence various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

2-Methyl-6-(methylamino)-2-heptanol: The parent compound of Aranthol maleate.

Maleic acid derivatives: Compounds with similar maleate groups.

Uniqueness

This compound is unique due to its specific structure and the presence of both the 2-Methyl-6-(methylamino)-2-heptanol and maleate components. This combination imparts distinct chemical and biological properties, making it valuable for research applications.

Q & A

Q. Endpoint Analysis :

- Histopathology: HE and Masson staining for fibrosis.

- Biomarkers: Western blot for fibronectin/α-SMA; flow cytometry for macrophage polarization (M1/M2 ratio) .

Data Contradiction Analysis

Q. How to address conflicting results in maleate’s role in macrophage polarization?

- Methodological Answer :

Contextual Analysis : Compare study conditions (e.g., dosage, exposure time, cell sources). For example, low-dose maleate may promote M2 polarization, while high-dose exacerbates M1 .

Mechanistic Profiling : Use RNA-seq to identify dose-dependent signaling pathways (e.g., NF-κB vs. PPAR-γ).

Validation : Reproduce experiments with primary macrophages from multiple donors to account for genetic variability .

Tables for Reference

Table 1 : Key Parameters for Reactive Distillation of Dimethyl Maleate

| Parameter | Value |

|---|---|

| Total theoretical stages | 17 |

| Rectifying stages | 3 |

| Reactive stages | 7 |

| Reboiler duty | 250 Cal/sec |

| Feed mole ratio (MA:MeOH) | 1:5 |

Table 2 : Stability Testing Conditions for Maleate Derivatives

| Condition | Protocol | Acceptable Threshold |

|---|---|---|

| Thermal (40°C) | 75% RH, 6 months | ≥90% purity |

| Photolytic | 1.2 million lux-hours | No new impurities |

| Oxidative | 0.1% H₂O₂, 72 hours | ≤2% degradation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.